5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine, also known as 5-CPO, is a novel compound with a wide range of applications in scientific research. It is an amine compound that is used in the synthesis of a variety of organic compounds, as well as being a useful tool for studying the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Synthetic Routes and Sensing Applications
Oxadiazoles, including 1,3,4-oxadiazole scaffolds, are highlighted for their vast applications across pharmacology, polymers, material science, and organic electronics. The ease of synthesizing 1,3,4-oxadiazole derivatives and their potential as chemosensors due to high photoluminescent quantum yield, excellent thermal and chemical stability, and coordination sites for metal-ions are emphasized. These features make them suitable for developing fluorescent frameworks and metal-ion sensors, where the sensing mechanisms include photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).
Pharmacological Applications
1,3,4-Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This review discusses the biologically active unit of oxadiazole in various compounds, highlighting its significant impact on pharmacokinetic properties and interactions with biomacromolecules (Wang, Sun, Jia, Bian, & Yu, 2022).
Therapeutic Potential
The 1,3,4-oxadiazole ring's peculiar structure allows effective binding with different enzymes and receptors, leading to a range of bioactivities. Research focuses on developing 1,3,4-oxadiazole-based derivatives for treating various ailments, underscoring their significant development value in medicinal chemistry (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Antimicrobial Activity
New 1,3,4-oxadiazole derivatives demonstrate promising antimicrobial activities, surpassing known antibiotics in some cases. This includes a wide range of activities such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral, showcasing their potential as new drugs (Glomb & Świątek, 2021).
properties
IUPAC Name |
5-(4-cyclopentyloxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-13-16-15-12(18-13)9-5-7-11(8-6-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBKOPMIEVPXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677735 | |
Record name | 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
1219827-71-0 | |
Record name | 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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